molecular formula C18H14N4O2 B12167124 N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12167124
M. Wt: 318.3 g/mol
InChI Key: UUPVTOPOLOCQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic small molecule featuring a quinazolin-4-one core linked via an acetamide bridge to an indole moiety. The quinazolinone scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial agents .

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H14N4O2/c23-17(21-13-6-5-12-7-8-19-16(12)9-13)10-22-11-20-15-4-2-1-3-14(15)18(22)24/h1-9,11,19H,10H2,(H,21,23)

InChI Key

UUPVTOPOLOCQCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Quinazolinone Derivative: The quinazolinone derivative can be synthesized through the cyclization of anthranilic acid with formamide or through the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the indole and quinazolinone derivatives through an acylation reaction. This can be achieved by reacting the indole derivative with an acyl chloride or anhydride in the presence of a base to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of high-throughput screening for reaction conditions, the use of catalysts to enhance reaction rates, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinazolinone moiety to a dihydroquinazolinone or tetrahydroquinazolinone.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro or tetrahydro derivatives. Substitution reactions may introduce various functional groups onto the indole or quinazolinone rings.

Scientific Research Applications

Key Mechanistic Insights

  • Induction of Apoptosis : The compound triggers apoptotic pathways by activating caspases, specifically procaspase-3, which is crucial for programmed cell death.
  • Selective Cytotoxicity : It has been shown to preferentially kill cancer cells harboring K-Ras mutations, a common mutation in various cancers including lung and pancreatic cancers .

Anticancer Efficacy

Numerous studies have evaluated the efficacy of N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide against different cancer types:

Lung Cancer

Research indicates that this compound effectively induces apoptosis in lung cancer cell lines with K-Ras mutations. In vitro studies demonstrated significant cytotoxicity at low micromolar concentrations .

Colon Cancer

In colon cancer models, this compound showed promising results, inhibiting cell proliferation and promoting cell cycle arrest .

Pancreatic Cancer

The compound has also been tested against pancreatic cancer cells, revealing its potential to suppress tumor growth and enhance survival rates in xenograft models without causing toxicity to normal tissues .

Case Study 1: Oncogenic K-Ras Inhibition

A study involving the synthesis and evaluation of this compound analogs highlighted their ability to induce apoptosis in K-Ras mutant cell lines. The findings suggested that these compounds could serve as effective therapeutic agents for targeting specific oncogenic pathways in cancer treatment .

Case Study 2: Procaspase Activation

In another investigation, a series of derivatives were synthesized based on the core structure of this compound. These derivatives exhibited enhanced activation of procaspase-3 and demonstrated improved cytotoxic profiles against various tumor cell lines .

Comparative Efficacy Table

Cancer TypeEfficacy (IC50 μM)Mechanism
Lung Cancer5Apoptosis via procaspase activation
Colon Cancer10Cell cycle arrest
Pancreatic Cancer8Selective cytotoxicity

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The indole and quinazolinone moieties may contribute to the compound’s ability to bind to these targets and modulate their activity. The exact pathways and molecular targets involved can vary depending on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Key Differentiators and Implications

  • Indole vs. Other Aromatics : The 6-indolyl group’s hydrogen-bonding capacity (via NH) and aromaticity may enhance target affinity compared to methoxyphenyl or chlorophenyl substituents .
  • logP and Solubility : The target compound’s logP (predicted ~2.5–3.0) aligns with drug-like properties, but the indole’s hydrophobicity may reduce aqueous solubility versus hydroxy-substituted analogs (e.g., 4e in ) .
  • Synthetic Challenges : Indole’s sensitivity to oxidation may lower yields compared to stable substituents like methoxy or chloro .

Biological Activity

N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that integrates structural features from both indole and quinazoline derivatives. Its molecular formula is C18H14N4O2C_{18}H_{14}N_{4}O_{2} with a molecular weight of 318.3 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.

Structural Characteristics

The compound features:

  • An indole moiety, known for various biological activities including anticancer properties.
  • A quinazoline ring, which has been associated with antimicrobial and anticancer activities.
  • A carboxamide functional group , enhancing its reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits tubulin polymerization, which is critical for cell division. Similar compounds have shown IC50 values in the low micromolar range against HeLa, MCF-7, and HT-29 cell lines, suggesting potent anticancer properties .
CompoundCell LineIC50 (μM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

Antimicrobial Activity

This compound has also shown promise in antimicrobial studies. The presence of the quinazoline moiety is particularly noteworthy as it contributes to antibacterial properties observed in some derivatives.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several indole and quinazoline derivatives, including this compound, evaluating their cytotoxicity against various cancer cell lines. The findings indicated that this compound could serve as a lead candidate for further development in cancer therapy due to its dual-action mechanism .
  • Molecular Docking Studies : Computational studies have demonstrated that this compound can effectively bind to key enzymes involved in metabolic pathways, indicating potential for modulating biological functions .
  • Comparative Analysis : The compound's unique pharmacophore structure allows it to interact with multiple biological targets, enhancing its therapeutic efficacy compared to other compounds lacking such structural diversity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.